N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
Übersicht
Beschreibung
N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as JNJ-31020028, is a small molecule antagonist of the orexin 1 receptor (OX1R). Orexin is a neuropeptide that plays a key role in regulating sleep-wake cycles, feeding behavior, and reward processing. JNJ-31020028 is a promising drug candidate for the treatment of sleep disorders, addiction, and obesity.
Wirkmechanismus
N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is a selective antagonist of the OX1R, which is primarily expressed in the brain. By blocking the activity of orexin at the OX1R, this compound modulates the activity of neural circuits that regulate sleep, addiction, and feeding behavior.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on sleep, addiction, and feeding behavior, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. This compound has also been shown to modulate the activity of the dopaminergic system, which is involved in reward processing and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the OX1R, with minimal off-target effects. It is also stable and easy to synthesize in large quantities. However, this compound has some limitations for use in laboratory experiments. It is not water-soluble, which can limit its use in certain assays. In addition, its effects on sleep and feeding behavior can be difficult to measure accurately in animal models.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. One area of interest is the potential use of this compound in the treatment of sleep disorders, addiction, and obesity in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in these indications. Another area of interest is the development of new OX1R antagonists with improved pharmacokinetic properties and selectivity. Finally, there is interest in further elucidating the mechanisms by which this compound modulates neural circuits involved in sleep, addiction, and feeding behavior.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied in preclinical models of sleep disorders, addiction, and obesity. In animal studies, this compound has been shown to increase sleep time, decrease wakefulness, and improve sleep quality. This compound has also been shown to reduce drug-seeking behavior and craving in animal models of addiction. In addition, this compound has been shown to decrease food intake and body weight in animal models of obesity.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-24(26-20-6-2-1-3-7-20)19-9-11-22(12-10-19)29-23-13-16-27(17-14-23)18-21-8-4-5-15-25-21/h4-5,8-12,15,20,23H,1-3,6-7,13-14,16-18H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWRDZGSMCHPCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.